Cas no 412281-02-8 (1,2-Dimethylcyclopentane-1-carbaldehyde)
1,2-Dimethylcyclopentane-1-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- SCHEMBL15009202
- 412281-02-8
- 1,2-dimethylcyclopentane-1-carbaldehyde
- EN300-1621899
- Cyclopentanecarboxaldehyde, 1,2-dimethyl-
- 1,2-Dimethylcyclopentane-1-carbaldehyde
-
- Inchi: 1S/C8H14O/c1-7-4-3-5-8(7,2)6-9/h6-7H,3-5H2,1-2H3
- InChI Key: MALTWHQLIUWIDM-UHFFFAOYSA-N
- SMILES: O=CC1(C)CCCC1C
Computed Properties
- Exact Mass: 126.104465066g/mol
- Monoisotopic Mass: 126.104465066g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 120
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- Density: 0.943±0.06 g/cm3(Predicted)
- Boiling Point: 156.2±9.0 °C(Predicted)
1,2-Dimethylcyclopentane-1-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1621899-0.05g |
1,2-dimethylcyclopentane-1-carbaldehyde |
412281-02-8 | 0.05g |
$1020.0 | 2023-06-04 | ||
| Enamine | EN300-1621899-0.1g |
1,2-dimethylcyclopentane-1-carbaldehyde |
412281-02-8 | 0.1g |
$1068.0 | 2023-06-04 | ||
| Enamine | EN300-1621899-0.25g |
1,2-dimethylcyclopentane-1-carbaldehyde |
412281-02-8 | 0.25g |
$1117.0 | 2023-06-04 | ||
| Enamine | EN300-1621899-0.5g |
1,2-dimethylcyclopentane-1-carbaldehyde |
412281-02-8 | 0.5g |
$1165.0 | 2023-06-04 | ||
| Enamine | EN300-1621899-1.0g |
1,2-dimethylcyclopentane-1-carbaldehyde |
412281-02-8 | 1g |
$1214.0 | 2023-06-04 | ||
| Enamine | EN300-1621899-2.5g |
1,2-dimethylcyclopentane-1-carbaldehyde |
412281-02-8 | 2.5g |
$2379.0 | 2023-06-04 | ||
| Enamine | EN300-1621899-5.0g |
1,2-dimethylcyclopentane-1-carbaldehyde |
412281-02-8 | 5g |
$3520.0 | 2023-06-04 | ||
| Enamine | EN300-1621899-10.0g |
1,2-dimethylcyclopentane-1-carbaldehyde |
412281-02-8 | 10g |
$5221.0 | 2023-06-04 | ||
| Enamine | EN300-1621899-50mg |
1,2-dimethylcyclopentane-1-carbaldehyde |
412281-02-8 | 50mg |
$888.0 | 2023-09-22 | ||
| Enamine | EN300-1621899-100mg |
1,2-dimethylcyclopentane-1-carbaldehyde |
412281-02-8 | 100mg |
$930.0 | 2023-09-22 |
1,2-Dimethylcyclopentane-1-carbaldehyde Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
Additional information on 1,2-Dimethylcyclopentane-1-carbaldehyde
Introduction to 1,2-Dimethylcyclopentane-1-carbaldehyde (CAS No. 412281-02-8)
1,2-Dimethylcyclopentane-1-carbaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 412281-02-8, is a significant organic compound that has garnered attention in the field of synthetic chemistry and pharmaceutical research. This aldehyde derivative, featuring a cyclopentane core substituted with two methyl groups at the 1 and 2 positions, exhibits unique structural and chemical properties that make it a valuable intermediate in the synthesis of more complex molecules.
The molecular structure of 1,2-Dimethylcyclopentane-1-carbaldehyde consists of a five-membered aromatic ring (cyclopentane) with two methyl groups attached at the 1 and 2 positions, and a formyl group (–CHO) at the 1 position. This configuration imparts a high degree of steric hindrance and electronic richness to the molecule, which can be exploited in various chemical transformations. The presence of the aldehyde group makes it a versatile building block for constructing more intricate organic scaffolds, particularly in the development of pharmaceuticals and agrochemicals.
In recent years, 1,2-Dimethylcyclopentane-1-carbaldehyde has been studied for its potential applications in medicinal chemistry. The compound’s ability to undergo diverse reactions, such as condensation, oxidation, and reduction, allows for the synthesis of a wide range of derivatives. These derivatives have shown promise in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer agents. The cyclopentane ring itself is known for its stability and biological relevance, making it a preferred motif in drug design due to its ability to mimic natural steroidal structures.
One of the most notable applications of 1,2-Dimethylcyclopentane-1-carbaldehyde is in the synthesis of heterocyclic compounds. Heterocycles are essential components of many biologically active molecules, and their structural diversity often correlates with pharmacological activity. Researchers have leveraged the reactivity of this aldehyde to construct complex heterocyclic frameworks by employing palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings. These reactions enable the formation of carbon-carbon bonds under mild conditions, facilitating the creation of intricate molecular architectures.
The compound’s utility extends to the field of materials science as well. The rigid cyclopentane core provides a stable platform for further functionalization, allowing chemists to design polymers and liquid crystals with tailored properties. For instance, incorporating 1,2-Dimethylcyclopentane-1-carbaldehyde into polymer backbones can enhance thermal stability and mechanical strength. Additionally, its aldehyde functionality can be used to introduce additional cross-linking points or side chains, enabling the creation of novel materials with specific applications in electronics or coatings.
Recent advancements in computational chemistry have further highlighted the importance of 1,2-Dimethylcyclopentane-1-carbaldehyde. Molecular modeling studies have revealed that this compound can serve as a scaffold for designing ligands that interact with biological targets such as enzymes and receptors. By understanding the electronic and steric properties of 1,2-Dimethylcyclopentane-1-carbaldehyde, researchers can predict how modifications to its structure will affect binding affinity and selectivity. This predictive capability is crucial for accelerating drug discovery efforts and reducing experimental costs.
The synthesis of 1,2-Dimethylcyclopentane-1-carbaldehyde itself is an area of active research. Traditional methods involve multi-step organic transformations starting from commercially available precursors such as cyclopentanone or cyclopentene derivatives. However, recent reports have demonstrated more efficient synthetic routes using transition metal catalysis or enzymatic approaches. These innovations not only improve yield but also reduce waste generation, aligning with green chemistry principles.
In conclusion, 1 ,2 -Dimethylcyclopentane - 1 - carbaldehyde (CAS No . 412281 - 02 - 8 ) is a multifaceted compound with broad applications across multiple scientific disciplines . Its unique structural features , coupled with its reactivity , make it an indispensable tool for synthetic chemists . As research continues to uncover new methodologies for its synthesis and utilization , this compound is poised to play an even greater role in future advancements .
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